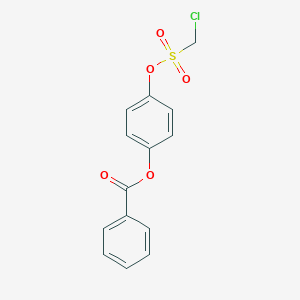
4-(benzoyloxy)phenyl chloromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Chloromethylsulfonyloxy)phenyl] benzoate is a chemical compound with the molecular formula C14H11ClO5S and a molecular weight of 326.8 g/mol . It is also known by its IUPAC name, [4-(chloromethylsulfonyloxy)phenyl] benzoate . This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use .
Métodos De Preparación
The synthesis of [4-(Chloromethylsulfonyloxy)phenyl] benzoate typically involves the reaction of 4-hydroxybenzoic acid with chloromethylsulfonyl chloride in the presence of a base such as pyridine . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
[4-(Chloromethylsulfonyloxy)phenyl] benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction:
Aplicaciones Científicas De Investigación
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of [4-(Chloromethylsulfonyloxy)phenyl] benzoate involves its reactivity with nucleophiles due to the presence of the chloromethylsulfonyloxy group . This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The molecular targets and pathways involved depend on the specific nucleophiles and the context of the reaction .
Comparación Con Compuestos Similares
Similar compounds to [4-(Chloromethylsulfonyloxy)phenyl] benzoate include:
[4-(Methanesulfonyloxy)phenyl] benzoate: This compound has a similar structure but with a methanesulfonyloxy group instead of a chloromethylsulfonyloxy group.
[4-(Ethanesulfonyloxy)phenyl] benzoate: Another analog with an ethanesulfonyloxy group.
[4-(Bromomethylsulfonyloxy)phenyl] benzoate: This compound features a bromomethyl group instead of a chloromethyl group.
The uniqueness of [4-(Chloromethylsulfonyloxy)phenyl] benzoate lies in its specific reactivity due to the chloromethylsulfonyloxy group, which can participate in unique substitution reactions compared to its analogs .
Propiedades
Número CAS |
117224-50-7 |
|---|---|
Fórmula molecular |
C14H11ClO5S |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
[4-(chloromethylsulfonyloxy)phenyl] benzoate |
InChI |
InChI=1S/C14H11ClO5S/c15-10-21(17,18)20-13-8-6-12(7-9-13)19-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
IFJUBQFSCXWKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















